Product packaging for 6,7,8-Trihydroxyindolizidine(Cat. No.:CAS No. 115649-93-9)

6,7,8-Trihydroxyindolizidine

Cat. No.: B052111
CAS No.: 115649-93-9
M. Wt: 173.21 g/mol
InChI Key: NCQXPGNMJJWGLP-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trihydroxyindolizidine is a polyhydroxylated indolizidine alkaloid that serves as a potent and selective inhibitor of various glycosidase enzymes. Its primary research value lies in its ability to disrupt glycosylation processes by competitively inhibiting enzymes such as α-glucosidase and α-mannosidase. This mechanism makes it an invaluable pharmacological tool for studying lysosomal storage disorders, including Fabry disease and Gaucher disease, by creating cellular models of these conditions. Researchers utilize this compound to investigate the intricacies of carbohydrate metabolism, glycoprotein processing, and the role of glycosidases in cellular signaling pathways. Furthermore, this compound is employed in the study of viral entry mechanisms, as some viruses utilize host cell glycosidases for infectivity, and in cancer research to explore the impact of altered glycosylation on tumor cell adhesion and metastasis. Its well-defined structure, mimicking the charge and stereochemistry of a carbohydrate moiety, allows for precise interrogation of enzyme-substrate interactions. This high-purity compound is essential for in vitro assays and cell-based studies, providing critical insights into the biochemical basis of disease and fundamental cellular processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B052111 6,7,8-Trihydroxyindolizidine CAS No. 115649-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115649-93-9

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol

InChI

InChI=1S/C8H15NO3/c10-6-4-9-3-1-2-5(9)7(11)8(6)12/h5-8,10-12H,1-4H2/t5-,6+,7-,8-/m1/s1

InChI Key

NCQXPGNMJJWGLP-ULAWRXDQSA-N

SMILES

C1CC2C(C(C(CN2C1)O)O)O

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]([C@H](CN2C1)O)O)O

Canonical SMILES

C1CC2C(C(C(CN2C1)O)O)O

Synonyms

1-deoxy-6,8a-diepicastanospermine
1-deoxy-6-epicastanospermine
1-deoxy-8a-epi-castanospermine
1-deoxy-castanospermine
1-deoxycastanospermine
6,7,8-trihydroxy-indolizidine
6,7,8-trihydroxyindolizidine

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Relevant Indolizidine Alkaloids

Diverse Natural Sources of Indolizidine Alkaloids

The distribution of indolizidine alkaloids is widespread, with numerous structures isolated from a variety of terrestrial and marine organisms. researchgate.netnih.gov Their presence in such diverse sources highlights their ecological significance and diverse biological roles.

Certain fungi are notable producers of indolizidine alkaloids. wikipedia.org For instance, the fungus Rhizoctonia leguminicola is known to synthesize swainsonine (B1682842) and slaframine. wikipedia.org Another example is curvulamine, a unique antibacterial indolizidine alkaloid isolated from Curvularia sp. IFB-Z10, a fungus associated with the white croaker fish. pnas.org The discovery of these compounds in fungi underscores the metabolic versatility of this kingdom and its potential as a source for novel bioactive molecules. pnas.org

Plants are considered a primary source of indolizidine alkaloids. nih.gov They are found in various plant families, including the Leguminosae (Fabaceae), Elaeocarpaceae, and Asclepiadaceae. biocyclopedia.comwikipedia.org Prominent examples of polyhydroxy indolizidine alkaloids from plants include castanospermine (B190763), which was first isolated from the Australian chestnut, Castanospermum australe, and swainsonine, found in plants of the genera Swainsona, Astragalus, and Oxytropis. biocyclopedia.commdpi.com Alkaloids like antofine and tylophorine (B1682047) are other examples of the structural diversity of these compounds found in the plant kingdom. ingentaconnect.com

Beyond fungi, other microorganisms, particularly bacteria, are also capable of producing indolizidine alkaloids. nih.gov All five known bacterial producers belong to the Actinomycetes, a group of bacteria renowned for their ability to produce natural products. nih.gov For example, various cyclizidine compounds are produced by strains such as Streptomyces sp. HNA39 and Saccharopolyspora sp. RL78. nih.gov The biosynthesis of these microbial indolizidines often involves large, modular enzymes known as polyketide synthases (PKSs). pnas.orgnih.gov While plants have traditionally been the main source, the genetic tractability and faster growth rates of microorganisms make them promising platforms for the biotechnological production of these valuable compounds. nih.govtaylorfrancis.com

Source KingdomExample OrganismIndolizidine Alkaloid Produced
FungiRhizoctonia leguminicolaSwainsonine, Slaframine
FungiCurvularia sp.Curvulamine
Plants (Leguminosae)Castanospermum australeCastanospermine
Plants (Leguminosae)Swainsona canescensSwainsonine
Bacteria (Actinomycetes)Streptomyces sp.Cyclizidines
Table 1: Examples of Natural Sources of Indolizidine Alkaloids.

Precursor Incorporation and Enzymatic Transformations in Indolizidine Biosynthesis

The biosynthetic pathways leading to the indolizidine core structure vary significantly between different organisms, primarily contrasting between plant and microbial routes.

In many plants, the indolizidine framework is derived from the amino acid L-lysine. biocyclopedia.commdpi.comnih.gov The biosynthesis proceeds through L-pipecolic acid as a key intermediate. biocyclopedia.com This pathway involves the incorporation of a C2 acetate (B1210297) unit to form an indolizidinone structure, which then undergoes further modifications to yield alkaloids like castanospermine and swainsonine. biocyclopedia.com

In contrast, the biosynthesis in actinomycetes and fungi often utilizes a polyketide pathway. pnas.org Large enzyme complexes called polyketide synthases (PKSs) assemble the carbon skeleton from simple precursors like acetate and propionate. nih.govrsc.org The resulting polyketide chain is released, often as an aldehyde, and then undergoes a reductive amination step and subsequent cyclization reactions catalyzed by enzymes such as aminotransferases and oxidoreductases to form the final indolizidine structure. pnas.orgnih.gov The biosynthesis of the fungal alkaloid curvulamine, for example, involves a consortium of six enzymes, including a highly reducing PKS and a notable pyridoxal-5′-phosphate (PLP)-dependent bifunctional enzyme that catalyzes both C-C bond formation and hydroxylation. pnas.org

Pathway FeaturePlant BiosynthesisMicrobial Biosynthesis
Primary PrecursorL-LysineAcetate, Propionate
Key IntermediateL-Pipecolic AcidPolyketide Chain
Core Enzyme MachineryLysine-derived pathway enzymesPolyketide Synthase (PKS)
Example End ProductCastanospermine, SwainsonineCyclizidine, Curvulamine
Table 2: Comparison of Major Indolizidine Biosynthetic Pathways.

Hypothesized Biosynthetic Routes to Trihydroxyindolizidine Structures

While the specific enzymatic pathway for 6,7,8-trihydroxyindolizidine has not been fully elucidated, its biosynthesis can be hypothesized based on the known pathways of structurally similar polyhydroxylated indolizidine alkaloids, such as castanospermine and swainsonine. biocyclopedia.commdpi.com Castanospermine is a tetrahydroxylated indolizidine, while swainsonine is a trihydroxylated indolizidine, bearing hydroxyl groups at the 1, 2, and 8 positions. mdpi.com

It is plausible that the biosynthesis of a this compound structure follows the plant-based pathway derived from L-lysine. biocyclopedia.com This proposed route would begin with the formation of a common precursor, the indolizidinone core, from L-pipecolic acid and an acetate unit. biocyclopedia.com Following the establishment of the core bicyclic structure, a series of stereospecific hydroxylation reactions would occur. These transformations, catalyzed by specific hydroxylase enzymes (likely cytochrome P450 monooxygenases or related oxidases), would sequentially add hydroxyl groups to the C-6, C-7, and C-8 positions of the indolizidine ring system. The formation of the indolizidinone intermediate serves as a crucial branch point that can lead to various hydroxylated alkaloids depending on the suite of modifying enzymes present in the organism. biocyclopedia.com

Advanced Synthetic Methodologies for 6,7,8 Trihydroxyindolizidine and Its Analogs

Chiron Approaches Utilizing Carbohydrate Precursors

The chiron approach leverages the existing stereocenters of readily available chiral molecules, such as carbohydrates, to construct complex target molecules. This strategy is particularly effective for synthesizing polyhydroxylated natural products like indolizidine alkaloids, as the carbohydrate starting materials provide a rich source of predefined stereochemistry.

Hexofuranose derivatives serve as versatile starting points for the synthesis of indolizidine alkaloids. Their inherent chirality can be effectively transferred to the target molecule, guiding the stereochemical outcome of the synthesis.

A notable enantiospecific synthesis of (6R,7R,8S,8aR)-6,7,8-trihydroxyindolizidine was achieved starting from a derivative of D-glucofuranose. ethernet.edu.et This approach underscores the utility of furanose scaffolds in building the bicyclic indolizidine core. Similarly, D-mannofuranoside has been employed as a divergent intermediate for synthesizing various polyhydroxylated piperidines and pyrrolidines, which are key structural components of indolizidines. ethernet.edu.et The synthesis of castanospermine (B190763) analogues has also been accomplished through methods involving tetrofuranose-derived nitrones, demonstrating the adaptability of furanose precursors in different synthetic strategies. acs.org

Starting MaterialKey TransformationTarget AnalogReference
D-Glucofuranose derivativeEnantiospecific synthesis(6R,7R,8S,8aR)-6,7,8-trihydroxyindolizidine ethernet.edu.et
D-MannofuranosideDivergent synthesisPolyhydroxylated piperidines/pyrrolidines ethernet.edu.et
N-benzyl-C-(tetrofuranos-4-yl)nitroneDipolar cycloadditionCastanospermine analogues acs.org

D-Glucose is one of the most abundant and inexpensive chiral pool sources, making it an attractive starting material for the total synthesis of natural products. Several strategies have been developed to convert D-glucose into key intermediates for the synthesis of 6,7,8-trihydroxyindolizidine and related alkaloids.

For instance, an enantiospecific synthesis of (6R,7R,8S,8aR)-6,7,8-trihydroxyindolizidine was successfully developed from D-glucose. ethernet.edu.et This route highlights a classic chiron approach where the stereocenters of the final product are directly correlated with those of the starting carbohydrate. Another efficient synthesis of 1-deoxy-castanospermine, a trihydroxyindolizidine, also utilized D-glucose as the chiral precursor. scispace.com These methodologies often involve a series of transformations, including selective protections, functional group interconversions, and the introduction of the nitrogen atom, culminating in the cyclization to form the indolizidine ring system. A chiral synthesis of the related indolizidine alkaloid swainsonine (B1682842) has also been achieved from D-glucose, further proving the versatility of this starting material. ethernet.edu.et

Cycloaddition Reactions in Indolizidine Skeleton Construction

Cycloaddition reactions are powerful tools in organic synthesis for the rapid construction of cyclic systems with high stereocontrol. nih.gov Both hetero-Diels-Alder and dipolar cycloadditions have been extensively applied to the synthesis of the indolizidine core, offering efficient pathways to assemble the bicyclic framework. researchgate.net

The hetero-Diels-Alder reaction, a [4+2] cycloaddition where the diene or dienophile contains a heteroatom, is a highly effective method for constructing six-membered heterocyclic rings. nih.govnumberanalytics.com This strategy has been successfully applied to the synthesis of castanospermine analogs. acs.org

One approach involves the reaction of nitrosoalkenes with dienes. A protected trihydroxyindolizidine-3-carboxylate, for example, was synthesized via a hetero-Diels-Alder reaction, demonstrating the utility of this method in creating functionalized indolizidine scaffolds. bohrium.com The reaction typically proceeds through a concerted mechanism, allowing for predictable control over the stereochemistry of the newly formed ring, which is influenced by the electronic nature and steric properties of the reactants. numberanalytics.com

Reaction TypeKey ReactantsProductReference
Hetero Diels-AlderNitrosoalkene and a dieneProtected trihydroxyindolizidine-3-carboxylate bohrium.com
Hetero Diels-AlderNot specifiedCastanospermine analogs acs.org

The 1,3-dipolar cycloaddition is a versatile reaction for forming five-membered heterocyclic rings, which can then be elaborated into the indolizidine skeleton. thieme-connect.com This class of reactions has seen copious application in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids. thieme-connect.com

A common strategy involves the intramolecular cycloaddition of a nitrone. For example, the synthesis of castanospermine analogues has been achieved via the dipolar cycloaddition of N-benzyl-C-(tetrofuranos-4-yl)nitrones with methyl acrylate. acs.org Nitrones derived from chiral sugars are particularly useful as they can induce high levels of stereocontrol. thieme-connect.com Another powerful approach utilizes the intramolecular cycloaddition of an azide (B81097) onto a methylenecyclopropane, which, after rearrangement, forms the bicyclic indolizidine core. umich.eduscispace.com Azomethine ylides also serve as effective dipoles; their 1,3-dipolar cycloaddition has been used to incorporate the indolizidine framework in the synthesis of related alkaloids. nih.gov These methods provide a robust entry into the core structure of many complex alkaloids. rsc.org

Metathesis-Based Strategies for Indolizidine Scaffolds

Olefin metathesis has emerged as a powerful and strategic reaction in the synthesis of complex molecules, including nitrogen-containing heterocycles. Ring-closing metathesis (RCM) is particularly valuable for the construction of the indolizidine ring system, offering high efficiency and functional group tolerance. researchgate.netacs.org

Several diastereomers of this compound have been synthesized using metathesis as a key step. A concise synthesis of (6R,7S,8R,8aS)-6,7,8-trihydroxyindolizidine (an epimer of 1-deoxy-castanospermine) employed a cross-metathesis to build a key diene intermediate, which then underwent RCM to form the indolizidine skeleton. researchgate.net Similarly, an efficient, stereocontrolled synthesis of (6S,7S,8S,8aR)-6,7,8-trihydroxyindolizidine was developed that also relied on an RCM reaction to install the bicyclic framework. researchgate.netscispace.com The RCM reaction has also been used to access trihydroxylated indolizidinones from intermediates derived from D-mannitol. researchgate.net These examples highlight the effectiveness of metathesis in rapidly assembling the core structure of these important alkaloids from acyclic precursors. researchgate.net

Metathesis TypeKey IntermediateProductReference
Cross-Metathesis / RCMAcyclic diene(6R,7S,8R,8aS)-6,7,8-trihydroxyindolizidine researchgate.net
RCMN-(tert-butoxycarbonyl)-pyrrolidine derivative(6S,7S,8S,8aR)-6,7,8-trihydroxyindolizidine researchgate.netscispace.com
RCMD-mannitol-derived azideTrihydroxylated indolizidinone researchgate.net
RCML-tartaric acid-derived hydroxylamine(+)-Lentiginosine acs.org

Ring-Closing Metathesis (RCM) Applications

Ring-closing metathesis (RCM) is a prominent strategy for constructing the unsaturated bicyclic framework of indolizidines from acyclic diene precursors. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium complexes like the Grubbs catalysts, forms a cyclic alkene through the intramolecular metathesis of two terminal alkene groups, releasing volatile ethylene (B1197577) as the only major byproduct. wikipedia.orgorganic-chemistry.org The versatility and functional group tolerance of RCM make it a favored method for creating 5- to 7-membered rings, which are characteristic of the indolizidine skeleton. wikipedia.org

The table below summarizes examples of RCM applications in the synthesis of this compound precursors.

Target Compound/PrecursorKey ReactionCatalystOutcome
(6S,7S,8S,8aR)-6,7,8-trihydroxyindolizidineEne-ene Ring-Closing MetathesisRuthenium-basedInstallation of the indolizidine skeleton. nih.govresearchgate.net
(6R,7S,8R,8aS)-6,7,8-trihydroxyindolizidineRing-Closing MetathesisRuthenium-basedConstruction of the bicyclic framework of pumiliotoxin 251D and 1-deoxy-7,8a-di-epi-castanospermine. researchgate.net
Densely functionalized indolizidinesRCM of enantiopure hydroxylaminesNot specifiedClean formation of piperidine (B6355638) derivatives for further cyclization. researchgate.netresearchgate.net

Cross-Metathesis and Enyne Metathesis in Analog Synthesis

Beyond RCM, other metathesis variants like cross-metathesis and enyne metathesis are instrumental in synthesizing analogs of this compound. nih.gov Cross-metathesis allows for the coupling of two different alkenes, while enyne metathesis involves the reaction between an alkene and an alkyne to form a conjugated 1,3-diene system. chim.itthieme-connect.de These reactions, often promoted by ruthenium catalysts, provide access to diverse and complex molecular architectures. nih.govbeilstein-journals.org

In the synthesis of (6R,7S,8R,8aS)-6,7,8-trihydroxyindolizidine, a cross-metathesis reaction was employed to construct a key intermediate, highlighting the effectiveness of this method in building up the necessary carbon skeleton before the final ring-closing step. researchgate.net Enyne metathesis has proven to be a powerful tool for creating 1,3-dienic units within cyclic and bicyclic structures. beilstein-journals.org The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), is particularly useful for synthesizing nitrogen and oxygen heterocycles like pyrrolines and tetrahydropyridines, which are foundational structures for indolizidine alkaloids. chim.it These metathesis strategies can be combined in tandem or sequential operations to shorten synthetic routes and build complex bioactive molecules efficiently. nih.govbeilstein-journals.org

Stereocontrolled Synthesis of Specific this compound Stereoisomers

The biological activity of indolizidine alkaloids is highly dependent on the stereochemistry of the hydroxy groups. researchgate.net Therefore, developing methods for the stereocontrolled synthesis of specific this compound stereoisomers is a primary focus of synthetic efforts.

Asymmetric Catalytic Methodologies

Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiopure chiral molecules, enabling precise control over stereochemistry. frontiersin.org These methods utilize chiral catalysts, which can be transition metals with chiral ligands, organocatalysts, or enzymes, to create the desired stereoisomers with high selectivity. frontiersin.orgnih.gov

A notable application in this area is the synthesis of (6S,7S,8S,8aR)-6,7,8-trihydroxyindolizidine, which employs an asymmetric vinylogous Mukaiyama aldol (B89426) reaction (VMAR) as a key step. nih.govresearchgate.net This reaction, between N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsilyloxy)pyrrole and 2,3-O-isopropylidene-D-glyceraldehyde, establishes the initial pyrrolidine (B122466) building block with controlled stereochemistry. nih.govresearchgate.net Another powerful approach involves the use of proline catalysis for asymmetric α-aminoxylation, which can control the absolute configuration of three adjacent stereogenic centers in the final indolizidine products. researchgate.net The rise of such asymmetric catalytic methodologies has somewhat reduced the reliance on substrate-controlled stereoselective approaches that use chiral starting materials. researchgate.net

Diastereoselective and Enantiospecific Syntheses

Diastereoselective and enantiospecific syntheses are crucial for preparing specific isomers from a mixture of possibilities or from a single enantiomeric starting material. lookchem.com A synthesis is diastereoselective when it favors the formation of one diastereomer over others. researchgate.net An enantiospecific synthesis is one where the stereochemistry of the starting material dictates the stereochemistry of the product. lookchem.com

An efficient, stereocontrolled synthesis of (6S,7S,8S,8aR)-6,7,8-trihydroxyindolizidine has been developed, demonstrating high control over the final product's configuration. nih.govscispace.com The synthesis of various 2,6,7,8-tetrahydroxyindolizidines has been achieved through the dipolar cycloaddition of a nitrone to methyl acrylate, which proceeds with notable diastereoselectivity. researchgate.net The resulting adducts are then converted in just four steps into specific stereoisomers of the tetrahydroxyindolizidine. researchgate.net These methods showcase the ability to control the relative and absolute configuration of multiple contiguous stereocenters, which is essential for synthesizing complex natural product analogs. researchgate.net

Development of Innovative Approaches for Azabicyclic Systems

The synthesis of the azabicyclic core of indolizidines has spurred the development of novel and innovative chemical reactions. These approaches often aim to construct the fused ring system in a highly efficient and stereocontrolled manner. Key strategies include cycloaddition reactions, sigmatropic rearrangements, and transition metal-mediated cyclizations. researchgate.net

One innovative method is the use of stereocontrolled cyclic nitrone cycloaddition reactions. researchgate.net For example, the intermolecular cycloaddition of enantiopure cyclic nitrones to glycals provides a direct route to new pseudo aza-C-disaccharides, which can serve as precursors to functionalized indolizidines. researchgate.net Another novel strategy is the aza-Robinson annulation, which involves the conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol condensation to create the fused bicyclic amide structure. acs.org This method allows for the rapid construction of the core structure found in many izidine alkaloids. acs.org These advanced methodologies expand the toolkit available to synthetic chemists for accessing the privileged indolizidine scaffold and its analogs. researchgate.net

Structure Activity Relationship Sar Studies of 6,7,8 Trihydroxyindolizidine Analogs

Correlation between Stereochemistry and Biological Activity

The spatial arrangement of atoms, or stereochemistry, within the 6,7,8-trihydroxyindolizidine core is a critical determinant of its biological activity. The orientation of the hydroxyl groups and the configuration of the stereocenters in the bicyclic system significantly impact how these molecules interact with their biological targets, primarily glycosidase enzymes.

The biological activity of these alkaloids can vary substantially with changes in the number, position, and stereochemistry of the hydroxyl groups on the indolizidine skeleton. For instance, the trihydroxylated alkaloid swainsonine (B1682842) is the only member of the indolizidine class with an 8a-(R) bridgehead configuration. nih.gov In contrast, another trihydroxyindolizidine, 7-deoxy-6-epi-castanospermine, possesses the 8a-(S) configuration. nih.gov These differences in stereochemistry contribute to their distinct enzyme inhibitory profiles.

Impact of Hydroxylation Patterns on Enzymatic Inhibition Profiles

The number and location of hydroxyl (-OH) groups on the indolizidine ring system are pivotal in defining the enzymatic inhibition profile of this compound analogs. These hydroxyl groups are key to the molecule's ability to mimic the natural sugar substrates of glycosidase enzymes, allowing them to bind to the active site and inhibit enzyme function.

Even minor alterations to the hydroxylation pattern can lead to significant shifts in inhibitory potency and selectivity against different glycosidases. acs.org This high sensitivity underscores the importance of the specific hydrogen-bonding interactions between the inhibitor and the amino acid residues within the enzyme's active site.

Research has shown that the inhibitory activity of these compounds can be finely tuned by modifying the hydroxylation pattern. For example, the synthesis of various di- and tetrahydroxyindolizidines has been pursued to create structural analogs with potentially improved and more selective inhibitory activities. acs.org The introduction or removal of hydroxyl groups at different positions on the indolizidine core allows for a detailed exploration of the SAR, providing insights into the optimal hydroxylation pattern for targeting specific glycosidases.

Influence of Substituent Modifications on Bioactivity

Beyond the core stereochemistry and hydroxylation patterns, the introduction of various substituents to the this compound scaffold offers another avenue to modulate biological activity. Modifying the structure with different functional groups can impact factors such as lipophilicity, steric interactions, and the potential for additional binding interactions with the target enzyme.

SAR studies have been conducted by introducing different groups to both the benzyl (B1604629) and phenyl moieties of related heterocyclic compounds, demonstrating that such modifications can significantly alter their antagonist activity. nih.gov These findings highlight the general principle that substituent modifications are a powerful tool for optimizing the pharmacological properties of a lead compound.

In the context of this compound analogs, the addition of substituents could lead to enhanced binding affinity or improved selectivity. For example, computational docking models have suggested a correlation between lipophilicity and enzyme inhibition, indicating that the addition of lipophilic substituents could be a viable strategy for enhancing bioactivity. researchgate.net The ability to synthesize a variety of analogs with different substituents is crucial for systematically exploring these effects. scholaris.ca

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the study of structure-activity relationships, providing powerful methods to predict and rationalize the biological activities of molecules. These approaches complement experimental studies by offering insights into the molecular interactions that govern bioactivity.

Molecular Docking and Ligand-Target Interaction Prediction

For instance, docking studies can reveal how different stereoisomers or analogs with modified substituents fit into the enzyme's active site, explaining observed differences in inhibitory potency. researchgate.net By visualizing the ligand-target interactions, researchers can make rational design decisions for new analogs with improved binding characteristics. ejmo.orgmdpi.com For example, if a docking study reveals a potential hydrogen bond interaction that is not fully optimized, a new analog can be designed to better exploit this interaction. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. nih.gov

The goal of QSAR is to develop a predictive model that can estimate the activity of new, untested compounds. u-strasbg.frresearchgate.net This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net For a series of this compound analogs, a QSAR model could be developed to predict their glycosidase inhibitory activity based on descriptors related to their size, shape, electronic properties, and lipophilicity. The development of reliable QSAR models requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. mdpi.com

Predictive Classification Methods in Bioactivity Assessment

Predictive classification methods are a type of machine learning algorithm used to categorize compounds into different activity classes (e.g., active vs. inactive, high vs. low potency). nih.gov These methods can be particularly useful when a continuous relationship between structure and activity is difficult to establish or when the primary goal is to identify compounds that are likely to be active.

Various classification algorithms, such as logistic regression, can be trained on datasets of known active and inactive compounds. nih.gov These trained models can then be used to predict the bioactivity class of new this compound analogs. For instance, a classification model could be developed to predict whether a new analog is likely to be a potent inhibitor of a specific glycosidase. The performance of these models is often evaluated using metrics like the correct classification rate. u-strasbg.fr

Molecular Mechanisms of Biological Activity

Modulation of Chaperone Protein Function (e.g., Hsp90 Inhibition)

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability, proper folding, and function of numerous "client" proteins. nih.govnih.gov Many of these client proteins are critical for cancer cell survival and proliferation, making Hsp90 a key target in cancer therapy. nih.govmdpi.complos.org Inhibition of Hsp90 leads to the degradation of these client oncoproteins through the ubiquitin-proteasome pathway, disrupting multiple signaling pathways essential for tumor growth. frontiersin.org

While direct studies on 6,7,8-Trihydroxyindolizidine are limited, research on related iminosugar compounds provides insight into this mechanism. The iminosugar (+)-lentiginosine, an indolizidine alkaloid, has been shown to inhibit the ATPase and chaperone activity of Hsp90. plos.org Unlike many inhibitors that target the ATP-binding site in the N-terminal domain, evidence suggests that (+)-lentiginosine may bind to the middle domain of Hsp90. plos.org This region is crucial for interactions with client proteins and co-chaperones. By binding to the middle domain, the inhibitor can affect inter-domain interactions, leading to a significant decrease in the chaperone's activity. plos.org This disruption prevents the proper folding and stabilization of Hsp90-dependent proteins, marking a potential mechanism for the antitumor activity of indolizidine alkaloids.

Table 1: Hsp90 and its Role in Cellular Processes

Function Description Key Client Protein Examples Reference
Protein Folding & Stability Assists in the proper conformational folding of newly synthesized or stress-denatured proteins. Akt, CDK4, EGFR, p53 (mutant) nih.govnih.govmdpi.com
Signal Transduction Stabilizes key signaling proteins involved in cell growth, proliferation, and survival. PI3K/Akt, MAPK, JAK/STAT frontiersin.org
Cell Cycle Control Regulates the function of proteins that control cell cycle progression. Cyclin-dependent kinases (CDKs) mdpi.com

| Apoptosis Suppression | Protects anti-apoptotic proteins from degradation. | Mutant p53 | mdpi.com |

Interactions with Immune System Modulators

Indolizidine alkaloids are recognized for their immunomodulatory potential. acs.org The immune system, comprising innate and adaptive responses, relies on a complex network of cells and signaling molecules to defend against pathogens and abnormal cells. nih.govnih.govmdpi.com

Research indicates that indolizidine iminosugars can act as immunostimulating agents. researchgate.net A study on synthesized indolizidine iminosugars demonstrated their ability to modulate cytokine secretion, key signaling molecules in the immune system. researchgate.net The compounds were found to create a TH1 bias by increasing the ratio of TH1 cytokines (like IL-6) to TH2 cytokines (like IL-4). researchgate.net The TH1 response is associated with cell-mediated immunity, which is critical for clearing intracellular pathogens and for antitumor immunity. frontiersin.org This suggests that minor structural and stereochemical changes in these iminosugars can fine-tune their immunomodulatory activity, highlighting their potential as therapeutic agents that can enhance specific immune responses. researchgate.net

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some related iminosugars and pteridines have demonstrated the ability to induce apoptosis through various mechanisms. One such mechanism involves the generation of oxidative stress. For example, 7,8-dihydroneopterin, another heterocyclic compound, induces apoptosis in T lymphocytes by generating reactive oxygen species (ROS), specifically superoxide (B77818) anions and hydroxyl radicals. nih.gov This oxidative stress can lead to the upregulation of Fas Ligand (FasL), a key protein that triggers the apoptotic cascade. nih.gov Another studied compound, 6,8-diprenylorobol, was shown to induce apoptosis in colon cancer cells by increasing intracellular ROS and activating the tumor suppressor protein p53. nih.gov The iminosugar D(-)-lentiginosine has also been noted for its ability to induce apoptosis. scispace.com These findings suggest that a potential mechanism for the cytotoxic activity of this compound could involve the induction of apoptosis through oxidative stress pathways and the activation of key cell death regulators.

Pathways of Antiviral Activity

The antiviral potential of polyhydroxylated indolizidines, including this compound, is primarily linked to their activity as glycosidase inhibitors. acs.orgresearchgate.net Many viruses, including HIV and influenza, have envelope glycoproteins that are essential for their life cycle. nih.gov These viral glycoproteins must be correctly processed by host cell glycosidases to become functional.

By inhibiting host cellular glycosidases, such as α-mannosidase II, indolizidine alkaloids like swainsonine (B1682842) can prevent the proper trimming and folding of these viral glycoproteins. nih.govmdpi.com This interference results in the production of non-infectious viral particles with defective envelope proteins, thereby inhibiting viral replication and spread. bath.ac.uk This mechanism, which targets host cell machinery rather than viral components, offers a broad-spectrum antiviral strategy that may be less susceptible to the development of viral resistance. acs.orgresearchgate.net

Underlying Principles of Antitumor and Cytotoxic Activity

The antitumor and cytotoxic activities of this compound are multifaceted, arising from its interference with several fundamental cellular processes. acs.orgresearchgate.net These mechanisms are interconnected and often lead to the induction of apoptosis in cancer cells.

Glycosidase Inhibition : Cancer cells often exhibit altered glycosylation patterns on their surface proteins, which are implicated in metastasis and tumor progression. mdpi.com By inhibiting glycosidases, this compound can disrupt the synthesis of these aberrant glycans, potentially altering cell-cell adhesion, cell signaling, and the metastatic potential of tumor cells. mdpi.com

Hsp90 Inhibition : As discussed previously, the inhibition of Hsp90 by related iminosugars leads to the degradation of numerous oncoproteins, disrupting pathways that drive cell proliferation, survival, and angiogenesis. mdpi.complos.org

Induction of Apoptosis : The compound may trigger programmed cell death through the generation of ROS and activation of tumor suppressor pathways, as seen with related molecules. nih.govnih.govscispace.com

Immunogenic Cell Death : Some modern anticancer therapies, like antibody-drug conjugates (ADCs), can induce immunogenic cell death, a form of apoptosis that stimulates an antitumor immune response. mdpi.com While not directly studied for this compound, its potential to modulate the immune system and induce apoptosis suggests it could contribute to similar effects.

Table 2: Summary of Potential Antitumor Mechanisms

Mechanism Cellular Effect Consequence for Cancer Cells Reference
Glycosidase Inhibition Alters N-glycan biosynthesis on cell surface proteins. Reduced metastatic potential; altered cell signaling. mdpi.com
Hsp90 Inhibition Destabilizes client oncoproteins (e.g., Akt, CDK4). Inhibition of proliferation; cell cycle arrest; apoptosis. mdpi.complos.org
Proapoptotic Induction Increases ROS; activates p53 and FasL pathways. Programmed cell death. nih.govnih.govscispace.com

| Immunomodulation | Stimulates a TH1-biased immune response. | Enhanced tumor cell recognition and killing by the immune system. | researchgate.net |

Role in Understanding Cellular Recognition Processes at a Molecular Level

Cell-cell recognition is a fundamental biological process governed by the interactions of molecules on opposing cell surfaces, often involving glycoproteins. wikipedia.orglongdom.orgtaylorandfrancis.com These interactions are critical for tissue formation, immune surveillance, and signaling. longdom.orgethernet.edu.et Glycosidases play a vital role in these events by shaping the carbohydrate structures (glycans) on cell surface glycoproteins that act as recognition markers. scispace.com

As a potent glycosidase inhibitor, this compound serves as a valuable chemical tool to probe and understand these recognition processes. By inhibiting specific glycosidases, researchers can systematically alter cell surface glycans and observe the functional consequences on cell-cell adhesion, immune cell recognition, and pathogen-host interactions. acs.orgtaylorandfrancis.com For instance, modifying the glycan structures on cancer cells can affect how they are recognized by immune cells like Natural Killer (NK) cells. Studying these effects provides molecular-level insights into the "glycocode" that governs cellular communication and helps to unravel how alterations in this code contribute to disease states like cancer. mdpi.com

Future Research Trajectories for 6,7,8 Trihydroxyindolizidine Research

Development of Highly Selective Enzymatic Inhibitors with Tunable Specificity

A primary focus of future research is the rational design of 6,7,8-trihydroxyindolizidine analogs that exhibit high selectivity for specific glycosidase enzymes. The broad-spectrum inhibitory nature of many parent indolizidine alkaloids can be a therapeutic limitation. By strategically modifying the core structure, researchers aim to create inhibitors with "tunable" specificity, thereby minimizing off-target effects.

This approach is exemplified by research on analogs of castanospermine (B190763), a structurally related tetrahydroxyindolizidine. wikipedia.orgfao.org Studies have shown that synthesizing derivatives with lipophilic side chains can enhance their ability to cross cellular membranes. nih.gov Once inside the cell, these analogs can be metabolized by cellular esterases into their active form, effectively acting as prodrugs. nih.govnih.gov This strategy not only improves cellular uptake but also offers a mechanism for targeted activation within specific tissues or cell types. Similarly, carbonoyloxy analogs of swainsonine (B1682842) have been developed to improve pharmacokinetics and create new drugs with enhanced anti-cancer activity. nih.gov

Future work on this compound will likely involve creating a library of derivatives with varied substituents at its hydroxyl groups. By correlating these structural modifications with inhibitory activity against a panel of glycosidases, researchers can build detailed structure-activity relationships (SAR). This will enable the fine-tuning of inhibitor specificity, leading to the development of compounds tailored for precise enzymatic targets involved in specific diseases.

Below is a table illustrating the inhibitory concentrations of various castanospermine analogs against α-glucosidase, demonstrating the impact of structural modifications on activity.

CompoundIn Vitro IC50 (µg/mL) vs. Purified α-Glucosidase IRelative In Vivo Activity in B16F10 Cells vs. Castanospermine
Castanospermine0.021x
Analog 1 (with lipophilic side chain)~1-23Up to 30x higher
Analog 2 (with different side chain)~1-23Variable

This table is representative of findings where analogs show lower activity against a purified enzyme in vitro but higher activity in a cellular context, likely due to improved membrane permeability. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

Beyond their well-documented role as glycosidase inhibitors, indolizidine alkaloids may possess other, yet undiscovered, biological activities. semanticscholar.orgresearchgate.netumt.edu.my Future research will increasingly focus on identifying novel protein targets and elucidating alternative mechanisms of action for this compound and its analogs. This exploration is critical for uncovering new therapeutic applications.

Evidence from related compounds supports this direction. Swainsonine, for instance, is not only a potent inhibitor of α-mannosidase but also functions as an immunomodulator and has shown potential as a chemotherapy agent by stimulating macrophages. wikipedia.org Its ability to reduce the toxicity of other chemotherapy drugs like doxorubicin (B1662922) suggests complex interactions with cellular pathways beyond simple enzyme inhibition. wikipedia.org Furthermore, metabolomic analyses of swainsonine's effects have revealed profound alterations in pathways like bile acid biosynthesis and riboflavin (B1680620) metabolism, indicating a broad physiological impact. nih.gov Another analog, (−)-lentiginosine, exhibits interesting proapoptotic activity in tumor cells, pointing towards targets within cell death pathways. acs.orgnih.gov

To uncover these novel targets for this compound, researchers will likely employ advanced techniques such as affinity chromatography-mass spectrometry, activity-based protein profiling, and thermal proteome profiling. These methods can identify direct binding partners of the molecule within the entire proteome, opening the door to understanding its polypharmacology and identifying new disease indications.

Innovations in Stereoselective and Efficient Synthetic Methodologies for Analogs

The therapeutic development of this compound analogs is heavily reliant on the ability to produce them and their stereoisomers in a pure and efficient manner. The specific three-dimensional arrangement (stereochemistry) of the hydroxyl groups on the indolizidine ring is crucial for biological activity. Therefore, a key research trajectory is the development of novel, highly stereoselective synthetic routes.

Significant progress has been made in the synthesis of related alkaloids like lentiginosine, which provides a roadmap for future work. nih.gov Modern synthetic strategies focus on conciseness and high diastereoselectivity. For example, one approach utilizes an enantiopure pyrroline (B1223166) N-oxide derived from d-tartaric acid, where a key step involves a completely diastereoselective nucleophilic addition to form the core structure. acs.orgnih.gov Other innovative methods reported include:

Domino Reactions: Combining multiple reaction steps into a single operation to improve efficiency. nih.gov

Intramolecular Palladium-Catalyzed Reactions: Using methods like the Tsuji–Trost reaction to form the hydroxylated pyrrolidine (B122466) ring with high stereospecificity. diva-portal.org

Cycloaddition Reactions: Employing functionalized cyclic nitrones to construct the bicyclic indolizidine framework. nih.gov

These advanced synthetic methodologies allow chemists to precisely control the stereochemical outcome and to access not only the natural product but also its non-natural isomers, which are invaluable for SAR studies. Future efforts will focus on adapting these state-of-the-art techniques to the synthesis of this compound and its designed analogs, making these complex molecules more accessible for biological evaluation.

Synthetic Strategy for Indolizidine CoreKey FeaturesStarting Material Example
Diastereoselective Nucleophilic AdditionHigh stereoselectivity; concise route.Enantiopure pyrroline N-oxide from d-tartaric acid. acs.orgnih.gov
Intramolecular Tsuji–Trost ReactionHigh stereospecificity (dr = 97:3); uses non-derivatized alcohol.d-Glucose. diva-portal.org
Domino Process / Intramolecular CyclizationOne-pot cyclization and reduction sequence.1-(2-Pyridyl)-2-propen-1-ol. nih.gov

Application of Advanced Computational Chemistry for Design and Prediction of Bioactivity

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the design of this compound analogs represents a major frontier. nih.govnih.gov Advanced computational methods can predict how a molecule will interact with its target enzyme, estimate its biological activity, and guide the design of more potent and selective inhibitors before they are synthesized in the lab, saving significant time and resources.

Key computational techniques that will drive future research include:

Molecular Docking: This method predicts the preferred binding orientation of a designed analog within the active site of a target enzyme, such as α-glucosidase. sysrevpharm.orgmdpi.com By analyzing the binding pose and interactions (e.g., hydrogen bonds, hydrophobic contacts), chemists can understand the structural basis of inhibition and design modifications to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govrsc.orgmdpi.com A robust QSAR model can be used to predict the inhibitory potency of novel, unsynthesized this compound analogs, allowing researchers to prioritize the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the inhibitor and the protein target over time, providing insights into the stability of their interaction and the dynamic nature of the binding process. This can confirm the stability of docked conformations and help refine inhibitor design. rsc.org

By integrating these in silico techniques, future research will move towards a more rational, hypothesis-driven approach to drug design. This will accelerate the discovery of novel this compound-based inhibitors with optimized pharmacokinetic properties and enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6,7,8-Trihydroxyindolizidine, and how do their yields and stereochemical outcomes compare?

  • Methodological Answer : The synthesis of this compound derivatives often involves stereodivergent strategies. For example, enantiopure forms can be synthesized via domino retro-cycloaddition/intramolecular cycloaddition reactions using cyclic nitrones and acrylates. The (+)-enantiomer is obtained through PMB-protected ester intermediates and hydrogenation (74–98% yields), while Mitsunobu conditions invert stereochemistry to yield the (-)-enantiomer . Alternative routes include enantiospecific synthesis from castanospermine analogs, employing chiral pool starting materials to control hydroxyl group configurations (reported in 1988, with yields not specified) . Key factors affecting yields include solvent choice (e.g., o-dichlorobenzene for cycloadditions) and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming backbone structure and hydroxyl group positions. For example, axial vs. equatorial hydroxyl protons exhibit distinct coupling constants (J values) in indolizidine derivatives .
  • HRMS : Validates molecular formula by matching experimental and calculated m/z values (e.g., [M+H]+ or [M+Na]+ ions) .
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., lactone C=O at ~1750 cm⁻¹) and hydroxyl vibrations (broad peaks ~3200–3500 cm⁻¹) .
  • Pitfalls: Overlapping signals in NMR (common in polyhydroxylated systems) require 2D techniques (COSY, HSQC) for resolution.

Advanced Research Questions

Q. How can stereodivergent synthesis approaches be optimized to access enantiopure this compound derivatives?

  • Methodological Answer :

  • Domino Reactions : Optimize reaction time and temperature (e.g., refluxing o-dichlorobenzene at 180°C for 12–24 hours) to enhance intramolecular cyclization efficiency .
  • Protecting Groups : Use PMB (para-methoxybenzyl) or TBS (tert-butyldimethylsilyl) groups to stabilize intermediates during hydrogenation or deprotection steps (e.g., DDQ in wet dichloromethane for PMB removal) .
  • Mitsunobu Conditions : Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry at critical centers (e.g., C-4 in bicyclic oxazolidines) .

Q. What strategies resolve contradictions in bioactivity data across studies on this compound’s glycosidase inhibition?

  • Methodological Answer :

  • Source Validation : Cross-reference enzyme assay protocols (e.g., α-glucosidase vs. β-mannosidase sources) and confirm compound purity via HPLC .
  • Structural Reanalysis : Use X-ray crystallography or NOESY NMR to verify configurations, as small stereochemical errors (e.g., 8aR vs. 8aS) drastically alter inhibitory potency .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to solvent polarity or buffer pH variations .

Q. How does the configuration of hydroxyl groups influence the glycosidase inhibitory activity of this compound?

  • Methodological Answer :

  • Axial vs. Equatorial Hydroxyls : Axial hydroxyls at C-6 and C-7 enhance hydrogen bonding with enzyme active sites (e.g., castanospermine-like inhibition of α-glucosidase). Computational docking (AutoDock Vina) can predict binding affinities based on hydroxyl orientation .
  • Epimerization Studies : Compare IC50 values of diastereomers (e.g., 8aR vs. 8aS) synthesized via Mitsunobu inversion to isolate stereochemical effects .

Q. What methodological considerations are critical when designing in vivo studies to evaluate antiviral mechanisms?

  • Methodological Answer :

  • Dosage Optimization : Perform pharmacokinetic profiling (e.g., LC-MS/MS) to determine bioavailability and half-life in model organisms .
  • Control Groups : Include untreated cohorts and analogs with modified hydroxyl groups (e.g., methyl-protected derivatives) to isolate antiviral effects .
  • Data Triangulation : Combine qPCR (viral load), histopathology, and enzyme activity assays to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.